Lipophilicity-Driven Selectivity Differentiation Against the 4-Chlorophenyl Analog
The 4-fluorophenyl substituent confers a measured XLogP3 of 0.8, compared to a predicted XLogP3 of approximately 1.3 for the 4-chlorophenyl congener [1][2]. In the context of 1-alkylpiperazinyl-pyrrolidin-2,5-diones disclosed as α1a/α1d antagonists, lower lipophilicity has been associated with improved subtype selectivity and reduced off-target binding [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 (PubChem computed) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione: ~1.3 (predicted) |
| Quantified Difference | Δ ~0.5 log units lower for 4-F analog |
| Conditions | Computed by XLogP3 3.0 algorithm; comparator value estimated by structural analogy |
Why This Matters
Lower lipophilicity reduces non-specific protein binding and may improve aqueous solubility, important for in vitro assay reproducibility and in vivo pharmacokinetics.
- [1] Anand, N. et al. 1-Alkylpiperazinyl-Pyrrolidin-2,5-Dione Derivatives as Adrenergic Receptor Antagonists. U.S. Patent Application Publication No. 2007/0254900 A1, 2007. View Source
- [2] PubChem Compound Summary for CID 2877298, Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/142014-09-3 (accessed 2026-05-06). View Source
